molecular formula C18H19FN2O4 B10995995 Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate

Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B10995995
M. Wt: 346.4 g/mol
InChI Key: HAXMNEPYVUVWHC-UHFFFAOYSA-N
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Description

Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features a quinoline moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluoro and Hydroxy Groups:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of the Quinoline and Piperidine Rings: The coupling of the quinoline and piperidine rings can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar and have various pharmacological properties.

Uniqueness

Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to the combination of the quinoline and piperidine rings, along with the specific functional groups

Biological Activity

Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is a novel compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN2O3C_{18}H_{20}FN_{2}O_{3} with a molecular weight of approximately 328.36 g/mol. The structure includes a piperidine ring, a quinoline moiety with a fluorine substituent, and an acetyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC18H20FN2O3
Molecular Weight328.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in polar solvents

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. The compound's mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as NF-kB and MAPK.

Case Study: In Vitro Analysis
In a study evaluating various quinoline derivatives, this compound was tested against human breast cancer cell lines (MCF7). Results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes.
  • Receptor Modulation : It can modulate receptor signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some quinoline derivatives exhibit DNA-binding properties, leading to disruption of nucleic acid synthesis.

Properties

Molecular Formula

C18H19FN2O4

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-[1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H19FN2O4/c1-25-16(22)8-11-4-6-21(7-5-11)18(24)14-10-20-15-3-2-12(19)9-13(15)17(14)23/h2-3,9-11H,4-8H2,1H3,(H,20,23)

InChI Key

HAXMNEPYVUVWHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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